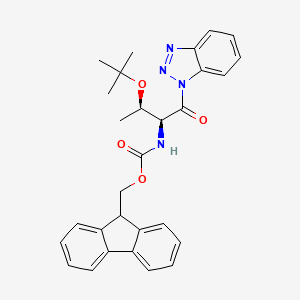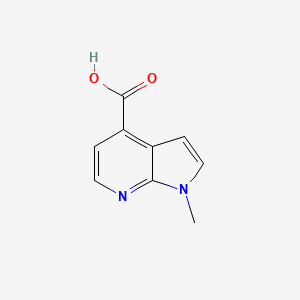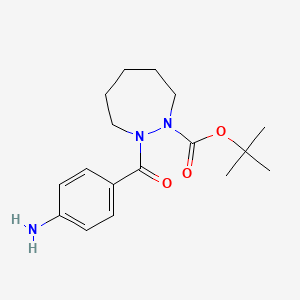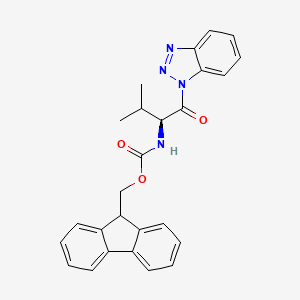
(4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride
Vue d'ensemble
Description
(4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride is an organic compound that features a benzyl group substituted with a methoxy group and a phenyl-ethyl amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride typically involves the following steps:
Starting Materials: 4-Methoxybenzyl chloride and 1-phenylethylamine.
Reaction: The reaction between 4-Methoxybenzyl chloride and 1-phenylethylamine is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent like dichloromethane or toluene.
Formation of the Amine: The nucleophilic substitution reaction results in the formation of (4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine.
Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.
Purification: Employing techniques such as crystallization or distillation to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitrating agents are employed.
Major Products
Oxidation Products: 4-Methoxybenzaldehyde or 4-Methoxybenzoic acid.
Reduction Products: Various amine derivatives.
Substitution Products: Halogenated or nitrated benzyl derivatives.
Applications De Recherche Scientifique
(4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on:
Receptors: Binding to certain receptors in biological systems, influencing cellular responses.
Enzymes: Inhibiting or activating enzymes, thereby affecting metabolic pathways.
Pathways: Modulating signaling pathways that regulate various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzyl chloride: A precursor in the synthesis of (4-Methoxy-benzyl)-(1-phenyl-ethyl)-amine hydrochloride.
4-Methoxybenzyl alcohol: Another related compound with similar structural features.
4-Methoxybenzaldehyde: An oxidation product of the methoxybenzyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methoxybenzyl and phenyl-ethyl amine moieties contribute to its versatility in various applications.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-13(15-6-4-3-5-7-15)17-12-14-8-10-16(18-2)11-9-14;/h3-11,13,17H,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQYVKHTWHDOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660682 | |
| Record name | N-[(4-Methoxyphenyl)methyl]-1-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858427-92-6 | |
| Record name | N-[(4-Methoxyphenyl)methyl]-1-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3',4'-Dihydro-2'H-spiro[cyclopentane-1,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1388112.png)




![4-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B1388121.png)
![2-[2-(pyridin-2-ylmethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1388122.png)

![tert-butyl 2-azaspiro[3.3]hept-6-ylcarbamate](/img/structure/B1388125.png)



